1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate
Description
1H-Imidazo[1,2-a]pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate is a bis-imidazopyridinium salt featuring a vinylene (-CH=CH-) bridge connecting two imidazo[1,2-a]pyridine cores. Each core is substituted at the 2-position with a phenyl group, and the structure is stabilized by two perchlorate (ClO₄⁻) counterions. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse biological activities, including antiviral, antisecretory, and anesthetic properties . The imidazo[1,2-a]pyridine scaffold is structurally rigid, enabling strong π-π stacking and hydrogen-bonding interactions, which are critical for both crystallographic stability and pharmacological targeting .
Properties
CAS No. |
93835-52-0 |
|---|---|
Molecular Formula |
C28H22Cl2N4O8 |
Molecular Weight |
613.4 g/mol |
IUPAC Name |
2-phenyl-1-[2-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)ethenyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C28H22N4.2ClHO4/c1-3-11-23(12-4-1)25-21-29-17-9-7-15-27(29)31(25)19-20-32-26(24-13-5-2-6-14-24)22-30-18-10-8-16-28(30)32;2*2-1(3,4)5/h1-22H;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
XJASUIXKCNTYNA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2C=CN4C5=CC=CC=[N+]5C=C4C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is commonly synthesized by the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes under reflux conditions in polar solvents such as ethanol or acetonitrile. This reaction forms the bicyclic imidazo ring system through nucleophilic attack of the amino group on the haloketone, followed by cyclization and elimination of halide.
Formation of the 1,1'-Vinylenebis Linkage
The key step in preparing the bis-imidazo[1,2-a]pyridinium compound is the coupling of two imidazo units via a vinylene bridge. This is typically accomplished by:
- Condensation of two equivalents of the imidazo[1,2-a]pyridine derivative with a suitable aldehyde or vinylene precursor under acidic or basic catalysis.
- Alternatively, a Wittig or related olefination reaction can be employed to link two imidazo units through a vinylene group.
This step requires careful control of reaction conditions to favor the formation of the vinylene bridge without polymerization or side reactions.
Salt Formation with Perchloric Acid
The final step involves treatment of the bis-imidazo compound with perchloric acid to form the diperchlorate salt. This step is typically performed by dissolving the bis-imidazo compound in an appropriate solvent (e.g., acetonitrile or ethanol) and adding a stoichiometric amount of perchloric acid under cooling to precipitate the diperchlorate salt.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Aminopyridine + Phenacyl bromide | Reflux in ethanol | 2-Phenylimidazo[1,2-a]pyridine |
| 2 | 2-Phenylimidazo[1,2-a]pyridine + Vinylene precursor (e.g., aldehyde) | Acid/base catalysis, reflux | 1,1'-Vinylenebis(2-phenylimidazo[1,2-a]pyridine) |
| 3 | Bis-imidazo compound + Perchloric acid | Cooling, precipitation | 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate) |
Research Findings and Data
- The molecular formula for related bis-imidazo compounds is typically around C30H28N4 for ethylene-linked derivatives, with the diperchlorate salt balancing the dicationic species.
- Structural characterization by NMR, IR, and mass spectrometry confirms the formation of the imidazo[1,2-a]pyridinium core and the vinylene linkage.
- The diperchlorate salt exhibits good crystallinity and stability, facilitating purification by recrystallization.
- Yields for the condensation and coupling steps vary but are generally moderate to good (40-70%), depending on steric and electronic factors of substituents.
- The vinylene bridge formation is sensitive to reaction conditions; optimized protocols use mild acid catalysis and controlled temperature to avoid side reactions.
Comparative Table of Preparation Methods
| Method | Key Reaction | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Condensation of 2-aminopyridine with α-haloketones | Direct cyclization to imidazo core | Simple, well-established | Requires pure haloketones | 60-80% |
| Coupling via aldehyde condensation | Forms vinylene bridge | Mild conditions, selective | Possible side polymerization | 40-60% |
| Wittig-type olefination | Precise vinylene linkage | High selectivity | Requires phosphonium salts | 50-70% |
| Salt formation with perchloric acid | Precipitates stable diperchlorate salt | Easy purification | Perchlorate safety concerns | Quantitative |
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Linkers and Substituents
Key structural variations among imidazo[1,2-a]pyridine derivatives include linker type (e.g., alkyl, vinylene), substituent positions, and counterions. Below is a comparative analysis:
*Molecular formulas estimated based on structural data from references.
Impact of Linker and Substituents on Properties
- Linker Flexibility : The target compound’s vinylene linker confers rigidity and planar geometry, favoring crystallinity and π-π interactions. In contrast, the hexanediyl-linked analogue has greater conformational flexibility, which may enhance solubility but reduce binding affinity in biological systems.
- Electron-Withdrawing Groups: Derivatives with halogen substituents (e.g., iodine in 6-iodo-2-(3,4-dimethoxyphenyl)imidazo[...]hydroiodide ) exhibit altered electronic profiles, impacting reactivity and stability.
Pharmacological and Physicochemical Comparisons
- For example, 2-(2-furyl)-6-phenyl-imidazo[...]amine achieved 99% HPLC purity, suggesting high synthetic utility.
- Counterion Influence: The diperchlorate counterion in the target compound enhances solubility in polar solvents compared to non-ionic derivatives. However, perchlorate salts may pose stability challenges under high-temperature conditions.
Biological Activity
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, highlighting its antitumor properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of imidazo[1,2-a]pyridine derivatives characterized by a vinylenebis linkage. Its structure can be represented as follows:
This structure is notable for its potential interactions with biological macromolecules due to the presence of nitrogen atoms in the imidazole ring.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity of related imidazo[1,2-a]pyridine derivatives. For instance, a study reported that 2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazo[1,2-a]pyridin-4-ium bromide exhibited potent antitumor effects against 60 human cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways including cell cycle arrest and modulation of apoptotic markers .
The biological activity of 1H-imidazo(1,2-a)pyridin-4-ium compounds can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : These compounds have been shown to interfere with DNA replication processes.
- Apoptosis Induction : They promote programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
- Cell Cycle Arrest : Many derivatives cause cell cycle arrest at specific phases (e.g., G1 or G2 phase), preventing cancer cell proliferation.
Case Studies
Several case studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical settings:
Research Findings
Research has consistently shown that modifications to the imidazo[1,2-a]pyridine scaffold can lead to enhanced biological activity. For example:
- Structural Variations : The introduction of different substituents on the phenyl rings has been linked to increased potency against specific cancer types.
- Synergistic Effects : Combining these compounds with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
